Application Summary: Fananserin (RP-62203) is a drug that acts as a potent antagonist at both the 5HT2A receptor and the Dopamine D4 receptor . It has sedative and antipsychotic effects , and has been researched for the treatment of schizophrenia .
Methods of Application: A series of Fananserin derivatives was synthesized and tested for their affinity for various dopamine and serotonin receptors . The electronic structure was calculated at the DFT B3LYP/6-31G(d,p) level . The Klopman-Peradejordi-Gómez QSAR method was employed to find relationships between electronic structure and receptor affinity in a series of Fananserin derivatives .
Results or Outcomes: For all cases, a statistically significant equation was obtained explaining the variation of the affinity in terms of the variation of the numerical values of a set of local atomic reactivity indices . All equations show that sigma electrons of the saturated carbon chain and the saturated ring seem to play an important role in the regulation of the receptor affinity . Several kinds of atom-atom interactions are suggested . From the results, the corresponding 2D pharmacophores were built .
Fananserin, also known by its developmental code RP-62203, is a chemical compound characterized by its structure, C23H24FN3O2S. It functions primarily as a potent antagonist at the serotonin 5HT2A receptor and the dopamine D4 receptor while exhibiting minimal blockade of other dopamine receptors. This selectivity positions Fananserin as a candidate for therapeutic applications in treating various psychiatric disorders, particularly those involving agitation and psychosis .
Fananserin's therapeutic effects are attributed to its antagonistic action at the 5-HT2A and D4 receptors. By blocking these receptors, it disrupts the signaling pathways mediated by serotonin and dopamine, which are implicated in schizophrenia [].
Limited data exists on the specific safety profile of Fananserin in humans.
Fananserin exhibits significant biological activity primarily through its antagonistic effects on serotonin and dopamine receptors. Its binding affinity for the 5HT2A receptor is crucial in modulating mood and anxiety disorders. Additionally, its action on the dopamine D4 receptor may contribute to its efficacy in alleviating symptoms of psychosis and agitation . Studies indicate that Fananserin can effectively reduce psychotic symptoms without the extensive side effects associated with broader dopamine antagonists .
The synthesis of Fananserin has been achieved through various methods, with microwave-assisted synthesis being a prominent technique. This approach allows for:
Fananserin's primary applications lie in the field of psychiatry:
Research into Fananserin's interactions with other compounds and receptors is ongoing. Key findings include:
Fananserin shares structural and functional similarities with several other compounds, notably:
Compound Name | Structure Type | Key Receptors Targeted | Unique Features |
---|---|---|---|
Trazodone | Aryl-piperazine | 5HT2A, SERT | Dual action as an antidepressant |
Aripiprazole | Atypical antipsychotic | D2, 5HT1A | Partial agonist at dopamine D2 |
Clozapine | Thienobenzodiazepine | D4, 5HT2A | Effective for treatment-resistant schizophrenia |
Risperidone | Benzisoxazole | D2, 5HT2A | Broader receptor blockade |
Fananserin's unique selectivity for specific receptors distinguishes it from these compounds, potentially offering a more favorable side effect profile while maintaining therapeutic efficacy in treating psychiatric conditions .
Fananserin represents a unique naphtosultam derivative distinguished by its exceptional dual antagonism at both 5-hydroxytryptamine 2A (5-HT2A) and dopamine D4 receptors [1] [2]. The compound demonstrates remarkable potency at the 5-HT2A receptor with a binding affinity (Ki) of 0.37 nanomolar, establishing it as one of the most potent 5-HT2A antagonists characterized to date [3] [4]. At the dopamine D4 receptor, fananserin exhibits substantial affinity with a Ki value of 2.93 nanomolar, representing approximately 8-fold lower affinity compared to its interaction with 5-HT2A receptors [5] [3].
The molecular basis for fananserin's dual receptor antagonism lies in its distinctive chemical structure as 2-[3-[4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-naphth[1,8-cd]isothiazole 1,1-dioxide [1]. This naphtosultam framework confers optimal spatial and electronic properties that enable high-affinity interactions with both receptor subtypes while maintaining selectivity against related targets. The compound's binding characteristics demonstrate that fananserin was the first selective compound reported to distinguish effectively between dopamine D4 and D2 receptors [5].
Table 1: Fananserin Receptor Binding Affinities and Selectivity Profile
Receptor | Ki Value (nM) | Selectivity vs D4 | Source |
---|---|---|---|
5-HT2A | 0.37 | 8-fold higher affinity than D4 | Psychiatry Online 1999 |
D4 | 2.93 | Reference | Psychiatry Online 1999 |
D2 | 726 | 248-fold lower affinity | Psychiatry Online 1999 |
D1 | >1000 | >341-fold lower affinity | Psychiatry Online 1999 |
D3 | >100 | >34-fold lower affinity | Psychiatry Online 1999 |
H1 | 25 | 8.5-fold lower affinity | Tocris/RnD Systems |
α1-adrenergic | 4.3 | 1.5-fold higher affinity than D4 | Psychiatry Online 1999 |
5-HT1A | 70 | 24-fold lower affinity | Tocris/RnD Systems |
M1 | 50 | 17-fold lower affinity | Psychiatry Online 1999 |
The pharmacological significance of fananserin's dual antagonism extends beyond simple receptor binding. At 5-HT2A receptors, fananserin functions through competitive antagonism, effectively blocking serotonin-induced activation without exhibiting agonist properties [6] [7]. Similarly, at dopamine D4 receptors, the compound acts as a functional antagonist, preventing dopamine-mediated receptor activation and downstream signaling [5] [8].
Fananserin exhibits exceptional selectivity for dopamine D4 receptors compared to other dopamine receptor subtypes, a characteristic that distinguishes it significantly from conventional antipsychotic agents [3] [4]. The compound demonstrates negligible affinity for dopamine D1 receptors (Ki > 1000 nanomolar) and dopamine D3 receptors (Ki > 100 nanomolar), while showing substantially reduced affinity for dopamine D2 receptors (Ki = 726 nanomolar) [3]. This selectivity profile translates to approximately 248-fold preference for D4 over D2 receptors, a selectivity ratio that was unprecedented among available compounds at the time of its discovery [3] [4].
Table 2: D4/D2 Receptor Selectivity Comparison of Antipsychotic Compounds
Compound | D4 Ki (nM) | D2 Ki (nM) | D4/D2 Selectivity | Source |
---|---|---|---|---|
Fananserin | 2.93 | 726.00 | 248x selective for D4 | Heuillet et al. 1996 |
Clozapine | 106.00 | 206.00 | 1.9x selective for D2 | Heuillet et al. 1996 |
Haloperidol | 2.17 | 1.85 | 1.2x selective for D2 | Heuillet et al. 1996 |
Olanzapine | 20.30 | 33.00 | 1.6x selective for D2 | Heuillet et al. 1996 |
Risperidone | 6.80 | 3.37 | 2.0x selective for D2 | Heuillet et al. 1996 |
The selectivity profiling reveals that fananserin also interacts with several non-dopaminergic G protein-coupled receptors, though with varying degrees of affinity [3] [6]. The compound demonstrates notable antagonism at α1-adrenergic receptors with an inhibitory concentration of 4.3 nanomolar, representing affinity comparable to its D4 receptor interaction [3]. Additionally, fananserin exhibits moderate antagonism at muscarinic M1 receptors with an inhibitory concentration of 50 nanomolar [3].
Among serotonin receptor subtypes, fananserin maintains selectivity for 5-HT2A receptors while showing substantially lower affinity for 5-HT1A receptors (Ki = 70 nanomolar) [6]. This selectivity pattern is crucial for the compound's pharmacological profile, as it minimizes potential off-target effects at other serotonin receptor subtypes that could contribute to unwanted side effects [6] [7].
The histamine H1 receptor represents another target where fananserin demonstrates measurable affinity (Ki = 25 nanomolar), though this interaction is approximately 8.5-fold weaker than its D4 receptor binding [6]. This moderate H1 affinity contributes to understanding fananserin's potential side effect profile, as H1 antagonism is typically associated with sedative effects [9].
Fananserin's functional antagonism manifests through its ability to disrupt specific second messenger pathways activated by 5-HT2A and dopamine D4 receptors [10] [6]. At 5-HT2A receptors, fananserin potently inhibits serotonin-evoked inositol phosphate formation with an IC50 value of 7.76 nanomolar, demonstrating functional antagonism of the phospholipase C signaling pathway [10] [6]. This inhibition effectively blocks the downstream cascade that normally leads to formation of inositol 1,4,5-trisphosphate and diacylglycerol, preventing subsequent protein kinase C activation and intracellular calcium mobilization [11] [12].
The mechanistic basis for fananserin's 5-HT2A antagonism involves competitive binding that prevents serotonin from inducing the conformational changes necessary for G protein coupling [11]. Under normal physiological conditions, 5-HT2A receptor activation couples primarily to Gαq/11 proteins, which stimulate phospholipase C and initiate the phosphoinositide second messenger system [13] [11]. Fananserin's antagonism effectively uncouples this pathway, preventing the formation of second messengers that would normally propagate the signal throughout the cell [10].
Table 3: Fananserin Functional Antagonism in Second Messenger Systems
Assay Type | IC50/Ki Value | Experimental Model | Functional Outcome | Source |
---|---|---|---|---|
Inositol Phosphate Formation Inhibition | 7.76 nM | 5-HT stimulated cells in vitro | Inhibition of 5-HT2A signaling | Tocris/RnD Systems |
Mescaline-induced Head Twitches | Active in vivo | Mouse behavioral model | Antagonism of 5-HT2A activity | Tocris/RnD Systems |
Forskolin-stimulated cAMP (D4) | Antagonist activity | Cell-based functional assay | D4 receptor antagonism | Various studies |
Spiperone Binding Displacement (D4) | 2.93 nM (Ki) | Recombinant human D4 receptors | High affinity D4 binding | Heuillet et al. 1996 |
At dopamine D4 receptors, fananserin's functional antagonism disrupts the negative coupling to adenylyl cyclase that characterizes this receptor subtype [14] [15]. Dopamine D4 receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase activity and reduce intracellular cyclic adenosine monophosphate (cAMP) levels [14] [16]. Fananserin's antagonism at D4 receptors prevents this inhibitory coupling, effectively maintaining basal adenylyl cyclase activity and preserving normal cAMP signaling [15].
The functional significance of fananserin's D4 antagonism extends to regulation of calcium-stimulated adenylyl cyclase activity, particularly the type 1 adenylyl cyclase isoform [14] [15]. Research has demonstrated that D4 receptor activation normally regulates both the acute activity and gene expression of adenylyl cyclase 1, with fananserin's antagonism disrupting these regulatory mechanisms [15] [16]. This disruption affects the circadian regulation of cAMP synthesis, as D4 receptor signaling serves as a zeitgeber that entrains rhythmic adenylyl cyclase expression [16].
Fananserin also demonstrates functional antagonism in behavioral models that assess 5-HT2A receptor activity in vivo [6] [10]. The compound effectively antagonizes mescaline-induced head twitches in mice, a behavioral response that serves as a well-validated measure of 5-HT2A receptor activation [6]. This in vivo antagonism confirms that fananserin's receptor binding translates into functional blockade of 5-HT2A-mediated behaviors, validating the compound's antagonist properties in physiologically relevant systems [10].